2-Fluoro-1-methyl-4-(trifluoromethyl)benzene

Description

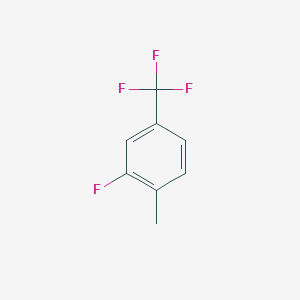

2-Fluoro-1-methyl-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 1, and a trifluoromethyl (-CF₃) group at position 4. Its molecular formula is C₈H₆F₄, with a calculated molecular weight of 178.13 g/mol. The compound’s structure combines electron-withdrawing (F, -CF₃) and electron-donating (CH₃) substituents, creating unique electronic and steric effects that influence its reactivity and applications.

Fluorine’s electronegativity directs electrophilic substitution reactions, while the methyl group contributes to steric hindrance, affecting regioselectivity in synthesis.

Properties

IUPAC Name |

2-fluoro-1-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-2-3-6(4-7(5)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTVIUSOANTTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622351 | |

| Record name | 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204296-09-2 | |

| Record name | 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Trifluoromethylation of 2-Fluoro-1-methylbenzene

One common approach involves direct trifluoromethylation of 2-fluoro-1-methylbenzene using trifluoromethyl iodide (CF3I) as the trifluoromethyl source, catalyzed by copper(I) iodide (CuI). This reaction typically proceeds under mild conditions, often at room temperature, yielding the target compound with high selectivity and good yield. The catalytic system facilitates the generation of trifluoromethyl radicals that add to the aromatic ring at the desired position.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-Fluoro-1-methylbenzene, CF3I, CuI catalyst | Trifluoromethylation at para position to methyl group |

| 2 | Mild temperature (room temp) | High selectivity and yield |

This method is scalable and suitable for industrial production, often implemented in continuous flow reactors to optimize yield and purity.

Halogenation Followed by Nucleophilic Substitution

An alternative route involves halogenation of a trifluoromethyl-substituted fluorobenzene intermediate, followed by nucleophilic substitution to introduce the methyl group. For example, bromination of 1-nitro-3-trifluoromethylbenzene followed by reduction and substitution steps can yield intermediates that are further transformed into the target compound.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Bromination with 1,3-dibromo-5,5-dimethylhydantoin | Selective bromination |

| 2 | Reduction and substitution in 1-methyl-2-pyrrolidone | Formation of methyl-substituted intermediate |

| 3 | Heating at 165°C for 22 hours | Completion of substitution |

This multi-step process requires careful control of reaction conditions to avoid regioisomer formation and to maximize yield.

Use of Protected Intermediates and Functional Group Transformations

In some synthetic schemes, protected intermediates such as methoxymethoxy derivatives are employed to facilitate selective functionalization. For example, lithiation of 4-difluoro-1-(methoxymethoxy)benzene with sec-butyllithium at low temperature (-75 °C), followed by reaction with chlorotrifluoroethane derivatives, can introduce trifluoromethyl groups selectively.

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| 1 | sec-Butyllithium lithiation at -75 °C | High regioselectivity |

| 2 | Reaction with 1,1,2-trichloro-1,2,2-trifluoroethane | 82% yield reported |

| 3 | Deprotection and further functionalization | Enables introduction of methyl and fluoro substituents |

This approach allows for fine-tuning of electronic and steric effects during synthesis but requires careful handling of sensitive reagents.

- Reaction Conditions: Mild temperatures and controlled addition of reagents are critical to avoid side reactions and decomposition.

- Catalysts: Copper-based catalysts are effective for trifluoromethylation steps.

- Purification: Advanced chromatographic techniques may be necessary to achieve high purity (>98%), especially when regioisomers are possible.

- Scalability: Continuous flow reactors and optimized solvent systems improve reproducibility and yield on an industrial scale.

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Trifluoromethylation with CF3I | 2-Fluoro-1-methylbenzene, CF3I, CuI, RT | High | Mild conditions, high selectivity | Requires handling of CF3I |

| Halogenation + Substitution | Bromination agents, reduction, substitution | Moderate | Versatile intermediates | Multi-step, regioisomer control |

| Lithiation + Electrophilic CF3 | sec-Butyllithium, chlorotrifluoroethane, low T | ~82 | High regioselectivity | Sensitive reagents, low temperature |

- The trifluoromethylation approach is favored for its simplicity and efficiency.

- Halogenation routes provide access to diverse derivatives but require more steps and purification.

- Protecting groups like methoxymethoxy enhance selectivity but add complexity.

- Stability of intermediates and sensitivity to acidic or basic conditions must be managed carefully.

- Industrial methods focus on maximizing yield and minimizing hazardous reagents, with some processes avoiding toxic reagents altogether.

The preparation of 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene is well-established through several synthetic routes, primarily involving trifluoromethylation of fluoromethylbenzenes or halogenation followed by substitution. Each method offers trade-offs between complexity, yield, and scalability. Advances in catalytic systems and process engineering continue to improve the efficiency and safety of these syntheses, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom and trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in a polar aprotic solvent like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution may yield substituted benzene derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

2-Fluoro-1-methyl-4-(trifluoromethyl)benzene has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorine-containing functional groups that enhance bioavailability and metabolic stability.

Agrochemicals: The compound is utilized in the development of agrochemicals, including herbicides and insecticides, due to its stability and effectiveness.

Materials Science: It is employed in the synthesis of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic effects. In agrochemicals, the compound may act by disrupting essential biological processes in target organisms, such as inhibiting enzyme activity or interfering with cell membrane integrity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The chloromethyl group in the second compound increases reactivity in nucleophilic substitutions, unlike the inert methyl group in the target compound. Methoxy (OCH₃) in the third compound enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic methyl group .

- Electronic Properties : The azide (N₃) and bromo (Br) groups in the fourth compound enable click chemistry and substitution reactions, respectively, while the iodo (I) group in the fifth compound facilitates cross-coupling due to its leaving-group ability .

Physical and Chemical Properties

- Boiling/Melting Points : While exact data are unavailable, the target compound’s methyl group likely reduces polarity compared to the methoxy analog (higher boiling point due to H-bonding in the latter). The chloromethyl derivative may have a higher boiling point due to increased molecular weight .

- Solubility: The target compound is expected to be more lipophilic than the methoxy analog, favoring non-polar solvents.

- Reactivity : The trifluoromethyl group deactivates the ring toward electrophilic substitution, directing incoming electrophiles to the meta position relative to itself. The fluorine at position 2 further ortho-directs, creating competing electronic effects .

Biological Activity

2-Fluoro-1-methyl-4-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of fluorine atoms in its structure enhances its reactivity and interaction with biological molecules, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula for this compound is . Its structure includes:

- A benzene ring

- One fluoro substituent

- One methyl group

- One trifluoromethyl group

This configuration contributes to its lipophilicity and potential for bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The fluorinated groups enhance binding affinity, leading to significant biochemical interactions.

Key Mechanisms:

- Regioselective Metalation : The compound undergoes regioselective metalation, which allows for further functionalization and interaction with biological targets.

- Enzyme Interaction : It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions.

Biochemical Pathways

Research indicates that this compound can affect several biochemical pathways, including:

- Cell Signaling : Modulates key signaling pathways, impacting gene expression and cellular metabolism.

- Metabolic Pathways : Influences the activity of metabolic enzymes, potentially altering energy production and cellular homeostasis.

Biological Activity Studies

Several studies have explored the biological activities associated with this compound. Here are some notable findings:

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Research conducted on the effects of this compound on cancer cell lines revealed that it induced apoptosis in breast cancer cells at micromolar concentrations. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, indicating a pathway for therapeutic application in oncology.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapidly absorbed through biological membranes due to its lipophilicity.

- Distribution : Widely distributed in tissues, with a preference for lipid-rich environments.

- Metabolism : Metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain bioactivity.

- Excretion : Primarily excreted via urine, with some metabolites detected in feces.

Q & A

Q. What are the key synthetic routes for preparing 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For example:

- Halogenation : Bromination of the benzene ring using intermediates like 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (, ID 2) can introduce substituents. Reaction conditions (e.g., temperature, catalysts like FeBr₃) critically affect regioselectivity.

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids or Stille coupling with organotin reagents (e.g., 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene, ) can attach methyl or trifluoromethyl groups. Optimize catalyst systems (Pd/C, ligand choice) to minimize side products .

- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- ¹⁹F NMR : The trifluoromethyl (-CF₃) group exhibits a distinct triplet near -60 ppm due to coupling with adjacent fluorine atoms. Compare with NIST reference data () for validation .

- ¹H NMR : The methyl group (-CH₃) resonates at ~2.5 ppm (singlet), while aromatic protons show splitting patterns dependent on substituent positions (e.g., para-fluorine causes deshielding) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 178.05 (C₈H₆F₄). Fragmentation patterns help identify structural motifs like -CF₃ .

Advanced Research Questions

Q. What are the challenges in regioselective functionalization of this compound, and how can directing group strategies be applied?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing -CF₃ and -F groups deactivate the ring, making EAS difficult. Nitration or sulfonation requires strong acids (H₂SO₄) and elevated temperatures. Meta-directing effects dominate, but steric hindrance from the methyl group may alter regioselectivity .

- Directing Groups : Introduce temporary groups (e.g., -NO₂ in 2-Chloro-1-nitro-4-(trifluoromethyl)benzene, ) to steer reactions. Post-functionalization removal via reduction (e.g., H₂/Pd-C) restores the original scaffold .

Q. How does the electronic effect of the trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Activation Barriers : The -CF₃ group’s strong electron-withdrawing nature polarizes the aromatic ring, lowering activation energy for NAS. However, steric bulk may hinder nucleophile access.

- Experimental Design : Compare reactivity with analogs like 4-Fluoro-2-(trifluoromethyl)benzoic acid (). Use kinetic studies (UV-Vis monitoring) to quantify substitution rates under varying conditions (solvent polarity, nucleophile strength) .

Q. How to resolve discrepancies in reported melting points or spectral data for derivatives of this compound?

- Methodological Answer :

- Data Validation : Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook, ). Discrepancies may arise from impurities or polymorphic forms.

- Reproducibility : Standardize purification protocols (e.g., recrystallization solvents). For melting points, use differential scanning calorimetry (DSC) to detect polymorphic transitions .

Applications in Academic Research

Q. What role does this compound serve as a building block in medicinal chemistry, particularly in designing kinase inhibitors or receptor ligands?

- Methodological Answer :

- Kinase Inhibitors : The trifluoromethyl group enhances metabolic stability and lipophilicity. For example, PF-06465469 () uses a trifluoromethylphenyl moiety to optimize binding to phosphatase active sites.

- Receptor Ligands : Incorporate into benzodiazepine analogs (e.g., ) by substituting the benzene core. Use molecular docking (AutoDock Vina) to predict binding affinities and guide synthesis .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.